γ-分泌酶调节剂2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

GSM1具有广泛的科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

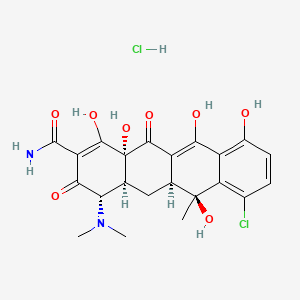

Gamma-Secretase modulator 2 works by modulating the action of gamma-secretase, selectively attenuating the production of Aβ (1-42), a peptide associated with the deposition of Aβ in the brain . This modulation is achieved through interactions with the gamma-secretase complex, which is composed of four core proteins . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins .

Cellular Effects

Gamma-Secretase modulator 2 influences cell function by altering the production of Aβ peptides. By reducing the production of Aβ (1-42), it can potentially prevent or treat diseases associated with the deposition of Aβ in the brain . This modulation of gamma-secretase activity can have significant effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase modulator 2 involves its binding interactions with the gamma-secretase complex. It modulates the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

Temporal Effects in Laboratory Settings

It has been reported that RG6289, a second-generation GSM, appeared safe in a Phase 1 trial and shifted Aβ production toward smaller, less-sticky peptides .

Dosage Effects in Animal Models

The effects of Gamma-Secretase modulator 2 at different dosages in animal models are yet to be fully tested in clinical trials . It is expected that the effects of the product would vary with different dosages, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Gamma-Secretase modulator 2 is involved in the metabolic pathway that leads to the production of Aβ peptides. It interacts with the gamma-secretase complex, influencing the enzyme’s activity and specificity .

Transport and Distribution

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Subcellular Localization

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

准备方法

合成路线和反应条件

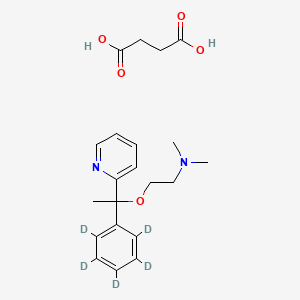

GSM1通过一系列化学反应合成,涉及其分子组分的组装。合成通常涉及使用各种试剂和催化剂来实现所需的化学结构。 一种常见的方法涉及使用哌啶衍生物和苯基,它们在特定反应条件下结合形成最终化合物 .

工业生产方法

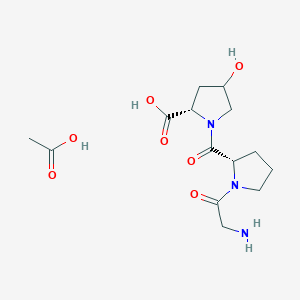

GSM1的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件,以确保化合物的高产率和纯度。 该过程可能涉及多个步骤,包括纯化和结晶,以获得适合研究和潜在治疗应用的最终产品 .

化学反应分析

反应类型

GSM1经历了几种类型的化学反应,包括:

氧化: GSM1在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰GSM1中的官能团。

常用试剂和条件

用于涉及GSM1的反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 这些反应的条件通常涉及受控的温度和pH值,以确保所需的结果 .

主要产品

从这些反应中形成的主要产物包括GSM1的各种衍生物,它们可能具有不同的生物活性,并具有不同的性质。 这些衍生物通常被研究以了解结构-活性关系,并确定潜在的治疗候选者 .

相似化合物的比较

类似化合物

与GSM1类似的化合物包括其他γ-分泌酶调节剂和抑制剂,例如:

GSM1的独特性

GSM1在其对γ-分泌酶的高选择性及其在降低淀粉样蛋白β42水平的同时提高淀粉样蛋白β38水平的能力方面是独一无二的 . 这种选择性调节降低了脱靶效应的可能性,使GSM1成为治疗开发的有希望的候选者 .

属性

IUPAC Name |

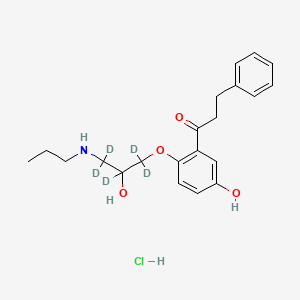

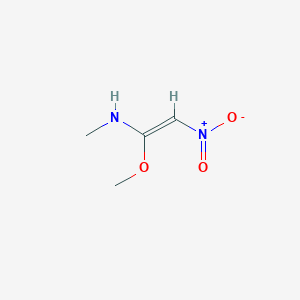

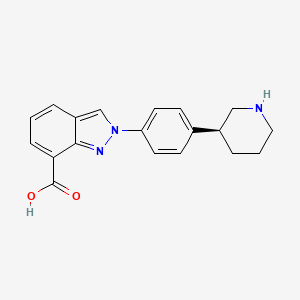

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNBILIYONQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F4N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732149 |

Source

|

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093978-89-2 |

Source

|

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。